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Compound of Interest |

Compound Name: 2-Methylindole-7-carboxaldehyde
CAS No.: 914383-20-3
Cat. No.: B1512883

Get Quote

For researchers, medicinal chemists, and professionals in drug development, the unambiguous
structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 2-
Methylindole-7-carboxaldehyde, a substituted indole, represents a class of heterocyclic
compounds of significant interest in medicinal chemistry due to the prevalence of the indole
scaffold in pharmacologically active molecules. This guide provides an in-depth comparative
analysis of the characterization of 2-Methylindole-7-carboxaldehyde using Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS), juxtaposed with its isomers, to highlight the
nuances of spectroscopic data interpretation for this important class of molecules.

While publicly available, experimentally derived NMR spectra for 2-Methylindole-7-
carboxaldehyde are not readily found, this guide will leverage established principles of NMR
spectroscopy and available data for closely related isomers to provide a robust, predictive
analysis. This approach mirrors a common challenge in research and development, where
scientists must often rely on predictive analysis and comparative data to guide their structural

assignments.
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The Importance of Isomeric Differentiation

The precise placement of functional groups on the indole ring dramatically influences a
molecule's chemical reactivity, biological activity, and spectroscopic signature. For instance, the
well-characterized 2-Methylindole-3-carboxaldehyde presents a different electronic and steric
environment compared to its 7-carboxaldehyde counterpart. This guide will use isomers such
as Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde as key comparators to
underscore the power of NMR and MS in distinguishing subtle structural variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a
molecule. The chemical shift (8) of a nucleus provides information about its electronic
environment, while spin-spin coupling constants (J) reveal connectivity between neighboring
nuclei.

'H NMR Spectroscopy: A Comparative Look

The 'H NMR spectrum provides a detailed picture of the proton environments within a
molecule. For 2-Methylindole-7-carboxaldehyde, we can predict a spectrum with distinct
signals for the aldehydic proton, the aromatic protons on the benzene and pyrrole rings, the
methyl protons, and the N-H proton of the indole.

A comparison with its isomers reveals key differences:
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Aldehyde Aromatic Methyl
N-H Proton &
Compound Proton (CHO) Protons & Protons (CHs) ( )
Ppm
5 (ppm) (Ppm) 5 (ppm)
2-Methylindole-7-
carboxaldehyde ~10.2 7.0-7.9 ~2.5 ~11.0 (broad)
(Predicted)
Indole-7-
~10.2 6.6-7.9 N/A ~11.0 (broad)
carboxaldehyde
2-Methylindole-3-
~10.0 7.2-83 ~2.7 ~8.5 (broad)

carboxaldehyde

Data for Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde are based on typical

values found in the literature. Predicted values for 2-Methylindole-7-carboxaldehyde are

based on established substituent effects.

Causality Behind the Chemical Shifts:

Aldehyde Proton: The aldehyde proton in the 7-position is expected to be deshielded due to
the anisotropic effect of the benzene ring and the electron-withdrawing nature of the carbonyl
group, leading to a chemical shift around 10.2 ppm. This is similar to Indole-7-
carboxaldehyde. In contrast, the aldehyde proton at the 3-position in 2-Methylindole-3-
carboxaldehyde is typically found slightly further upfield.

Aromatic Protons: The substitution pattern on the benzene ring of 2-Methylindole-7-
carboxaldehyde will result in a characteristic splitting pattern for the three adjacent aromatic
protons. This pattern will differ significantly from the patterns observed for other isomers.

Methyl Protons: The methyl group at the 2-position is attached to an sp2-hybridized carbon of
the pyrrole ring, resulting in a chemical shift of around 2.5 ppm.

N-H Proton: The indole N-H proton is typically broad and appears at a high chemical shift
due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its chemical
shift can be highly dependent on the solvent and concentration.
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13C NMR Spectroscopy: Unveiling the Carbon Skeleton

The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The
chemical shifts are highly sensitive to the electronic environment of each carbon.

Carbonyl Carbon Aromatic & Pyrrole  Methyl Carbon

Compound
(C=0) d (ppm) Carbons & (ppm) (CHs) & (ppm)
2-Methylindole-7-
carboxaldehyde ~192 110 - 140 ~14
(Predicted)
Indole-7-
~192 103 - 137 N/A
carboxaldehyde
2-Methylindole-3-
~185 110- 138 ~13

carboxaldehyde

Data for Indole-7-carboxaldehyde and 2-Methylindole-3-carboxaldehyde are based on typical
values found in the literature. Predicted values for 2-Methylindole-7-carboxaldehyde are
based on established substituent effects.

Key Insights from the 3C NMR Data:

e Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and appears at a
characteristic downfield shift. The exact position can be influenced by conjugation and
substitution.

» Aromatic and Pyrrole Carbons: The number of signals and their chemical shifts in the
aromatic region (110-140 ppm) will be unique for each isomer, providing a fingerprint of the
substitution pattern.

o Methyl Carbon: The methyl carbon at the 2-position will give a signal in the aliphatic region of
the spectrum.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry is a powerful technique for determining the molecular weight of a
compound and gaining structural information through analysis of its fragmentation pattern. For
2-Methylindole-7-carboxaldehyde (C10HoNO), the expected molecular weight is 159.18 g/mol

1]

Electron lonization (El) Mass Spectrometry

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to
fragmentation. The fragmentation pattern is reproducible and characteristic of the molecule's
structure.

Predicted Fragmentation for 2-Methylindole-7-carboxaldehyde:

A plausible fragmentation pathway for 2-Methylindole-7-carboxaldehyde would involve the
following key steps:

Molecular lon (M*): The initial ionization will produce the molecular ion at m/z = 159.

e Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the
aldehydic hydrogen, resulting in a stable acylium ion at m/z = 158.

e Loss of Carbon Monoxide (M-29): Following the loss of the hydrogen radical, the acylium ion
can lose a molecule of carbon monoxide, leading to a fragment at m/z = 130. This fragment
would correspond to the 2-methylindole cation.

o Loss of the Methyl Group (M-15): Fragmentation could also involve the loss of the methyl
group, leading to a fragment at m/z = 144.

Comparative Fragmentation Analysis:
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2-Methylindole-7- Indole-7- 2-Methylindole-3-
Fragment carboxaldehyde carboxaldehyde carboxaldehyde
(Predicted m/z) (Observed m/z) (Observed m/z)
[M]+ 159 145 159
[M-H]* 158 144 158
[M-CHOJ* 130 116 130
[M-CHs]* 144 N/A 144

This comparative table illustrates how the fragmentation patterns can be used to differentiate
between isomers. For example, the presence of a fragment corresponding to the loss of a
methyl group would be indicative of a methyl-substituted indole.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental
protocols are recommended.

NMR Spectroscopy

Sample Preparation:

» Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.

e Add approximately 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds).
e Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (*H NMR):

e Spectrometer: 400 MHz or higher

e Pulse Sequence: Standard single-pulse acquisition

e Acquisition Time: 2-4 seconds
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o Relaxation Delay: 1-5 seconds

* Number of Scans: 16-64 (depending on sample concentration)

o Spectral Width: 0-16 ppm

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher (corresponding to a 400 MHz tH frequency)
e Pulse Sequence: Proton-decoupled single-pulse acquisition

e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

e Number of Scans: 1024 or more (due to the low natural abundance of 13C)

e Spectral Width: 0-220 ppm

Mass Spectrometry (EI-MS)

Sample Introduction:

o Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent (e.g.,
methanol or dichloromethane).

 Introduce the sample into the mass spectrometer via a direct insertion probe or through a
gas chromatograph (GC) for separation from any impurities.

Instrument Parameters:

lonization Mode: Electron lonization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-400
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Visualization of Key Concepts

To further clarify the structural relationships and analytical workflows, the following diagrams
are provided.

Molecular Structure and Numbering

Caption: Structure of 2-Methylindole-7-carboxaldehyde with atom numbering.

Mass Spectrometry Fragmentation Workflow

[M-H]* -CO [M-CHOJ*
- He Acylium lon 2-Methylindole Cation

/ (m/z = 158) (m/z = 130)

2-Methylindole-7-carboxaldehyde
(m/z = 159)

[M-CHs]*
(m/z = 144)

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation pathway for 2-Methylindole-7-carboxaldehyde.

Conclusion

The comprehensive characterization of 2-Methylindole-7-carboxaldehyde requires a multi-
technique approach, with NMR and MS providing complementary and essential structural
information. While the direct acquisition of experimental data is always the gold standard, this
guide demonstrates that a thorough analysis of related isomers and the application of
fundamental spectroscopic principles can provide a robust and predictive structural
assignment. By carefully comparing the predicted and observed data for key isomers,
researchers can confidently distinguish between closely related structures and ensure the
integrity of their scientific findings. This comparative approach is not only educational but also
reflects the practical realities of chemical research, where deductive reasoning from available
data is a critical skill.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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